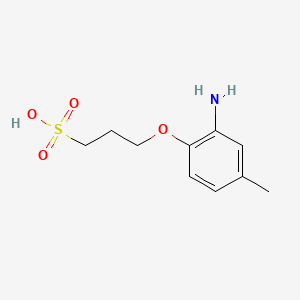![molecular formula C90H87O4P B12675221 Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate CAS No. 20812-19-5](/img/structure/B12675221.png)
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is an organophosphate compound with the molecular formula C90H87O4P. It is known for its complex structure, which includes three 2,4,6-tris(1-phenylethyl)phenyl groups attached to a central phosphate group. This compound is often used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate typically involves the reaction of 2,4,6-tris(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for large-scale manufacturing.
化学反応の分析
Types of Reactions
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups, depending on the reagents used.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a flame retardant and plasticizer in various industrial products.
作用機序
The mechanism of action of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(1-phenylethyl)phenol: A related compound with similar structural features but lacking the phosphate group.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another organophosphate compound with different substituents on the phenyl rings.
Uniqueness
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is unique due to its specific combination of phenyl and phosphate groups, which confer distinct chemical and physical properties. Its ability to act as a flame retardant and plasticizer sets it apart from other similar compounds, making it valuable in various industrial applications.
特性
CAS番号 |
20812-19-5 |
|---|---|
分子式 |
C90H87O4P |
分子量 |
1263.6 g/mol |
IUPAC名 |
tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C90H87O4P/c1-61(70-37-19-10-20-38-70)79-55-82(64(4)73-43-25-13-26-44-73)88(83(56-79)65(5)74-45-27-14-28-46-74)92-95(91,93-89-84(66(6)75-47-29-15-30-48-75)57-80(62(2)71-39-21-11-22-40-71)58-85(89)67(7)76-49-31-16-32-50-76)94-90-86(68(8)77-51-33-17-34-52-77)59-81(63(3)72-41-23-12-24-42-72)60-87(90)69(9)78-53-35-18-36-54-78/h10-69H,1-9H3 |
InChIキー |
CHWPDGUIAXMYEK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(OC4=C(C=C(C=C4C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7)OC8=C(C=C(C=C8C(C)C9=CC=CC=C9)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


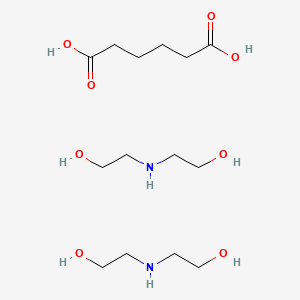

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
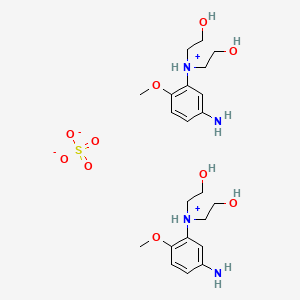

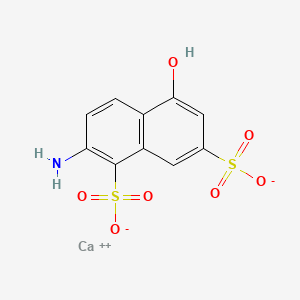
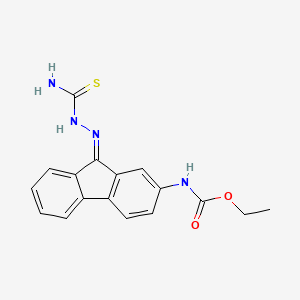

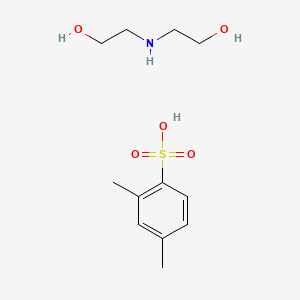

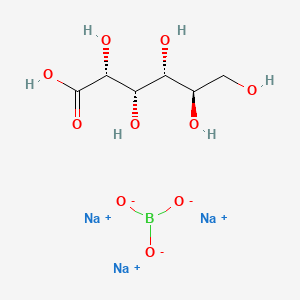
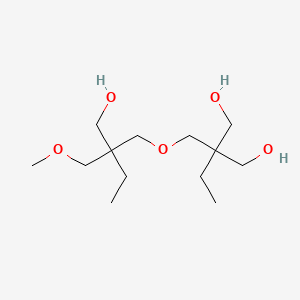
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
